molecular formula C15H10F4O B1327942 2'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-27-3

2'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327942
CAS No.: 898778-27-3
M. Wt: 282.23 g/mol
InChI Key: ZMSISOKSRDDHBM-UHFFFAOYSA-N
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Description

2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound characterized by the presence of fluorine atoms on both the phenyl and propiophenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the introduction of fluorine atoms into the phenyl ring and the propiophenone structure. One common method is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative reacts with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the fluorine atoms on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is utilized in various scientific research applications due to its unique chemical properties:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in materials science and organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophen

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O/c16-11-4-2-1-3-10(11)14(20)6-5-9-7-12(17)15(19)13(18)8-9/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSISOKSRDDHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645021
Record name 1-(2-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-27-3
Record name 1-(2-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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